molecular formula C20H18O4 B14639028 2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- CAS No. 53432-82-9

2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)-

Cat. No.: B14639028
CAS No.: 53432-82-9
M. Wt: 322.4 g/mol
InChI Key: QGOMZPOFJBKCTM-UHFFFAOYSA-N
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Description

2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- is an organic compound with a complex structure It is a derivative of hexadienedioic acid, featuring two phenyl groups and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- typically involves the esterification of 2,4-hexadienedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The (E,Z)- isomerism is controlled by the reaction conditions and the specific catalysts used.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The control of isomerism is crucial in industrial settings to ensure the desired (E,Z)- configuration.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The phenyl groups can interact with aromatic receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Hexadienedioic acid, dimethyl ester, (E,E)-
  • 2,4-Hexadiene, 3,4-dimethyl-, (E,Z)-
  • 2,4-Hexadienedioic acid, 3,4-diethyl-, dimethyl ester, (Z,Z)-
  • 2,4-Hexadienedioic acid, 3-methyl-4-propyl-, dimethyl ester, (Z,E)-

Uniqueness

2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- is unique due to the presence of two phenyl groups, which impart distinct chemical properties and potential biological activities. Its (E,Z)- isomerism also adds to its uniqueness, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

53432-82-9

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

dimethyl 3,4-diphenylhexa-2,4-dienedioate

InChI

InChI=1S/C20H18O4/c1-23-19(21)13-17(15-9-5-3-6-10-15)18(14-20(22)24-2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

QGOMZPOFJBKCTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C1=CC=CC=C1)C(=CC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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